![molecular formula C22H18N4O3S B2517412 1,3-二甲基-5-((2-氧代-2-苯乙基)硫代)-7-苯基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 863003-49-0](/img/no-structure.png)

1,3-二甲基-5-((2-氧代-2-苯乙基)硫代)-7-苯基嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

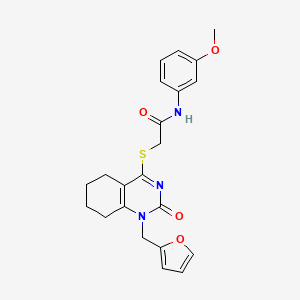

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.

BenchChem offers high-quality 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- Imidazole derivatives exhibit potent antibacterial and antimycobacterial effects. Researchers have synthesized various imidazole-based compounds and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis. Notably, some derivatives of imidazole have demonstrated promising activity in combating drug-resistant bacteria .

- Imidazole-containing molecules have been investigated for their anti-inflammatory potential. These compounds may modulate inflammatory pathways and hold promise for managing inflammatory diseases .

- Imidazole derivatives have shown antitumor activity in preclinical studies. Researchers have explored their impact on cancer cell lines, highlighting their potential as novel therapeutic agents .

- Some imidazole-based compounds exhibit antidiabetic effects by influencing glucose metabolism and insulin signaling pathways. These findings suggest their relevance in diabetes management .

- Imidazole derivatives possess antioxidant activity, which can help counter oxidative stress and protect cells from damage. Researchers continue to explore their potential in preventing age-related diseases .

- Imidazole-containing compounds have been studied for their antiviral properties. These molecules may inhibit viral replication and hold promise in the fight against viral infections .

- Interestingly, some imidazole derivatives exhibit ulcerogenic effects. Researchers have investigated their impact on gastric mucosa, shedding light on their role in gastrointestinal health .

- Imidazole serves as a core structure in various natural products, including histidine, purine, histamine, and DNA-based structures. Additionally, commercially available drugs contain the 1,3-diazole ring, such as clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .

Antibacterial and Antimycobacterial Activity

Anti-Inflammatory Properties

Antitumor and Anticancer Effects

Antidiabetic Activity

Antioxidant Properties

Antiviral Effects

Ulcerogenic Activity

Other Applications

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2-thiophenecarboxaldehyde, followed by cyclization with phenylacetic acid and acetic anhydride. The resulting intermediate is then reacted with phenyl isocyanate to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-thiophenecarboxaldehyde", "phenylacetic acid", "acetic anhydride", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine with 2-thiophenecarboxaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form the intermediate 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carbaldehyde.", "Step 2: Cyclization of the intermediate with phenylacetic acid and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form the intermediate 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Reaction of the intermediate with phenyl isocyanate in the presence of a base such as triethylamine to form the final product 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS 编号 |

863003-49-0 |

产品名称 |

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C22H18N4O3S |

分子量 |

418.47 |

IUPAC 名称 |

1,3-dimethyl-5-phenacylsulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18N4O3S/c1-25-19-17(21(28)26(2)22(25)29)20(24-18(23-19)15-11-7-4-8-12-15)30-13-16(27)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |

InChI 键 |

OTEJQCHMHTXYLG-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)

![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)